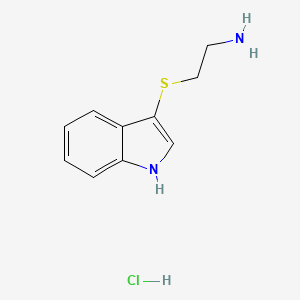

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride” is a chemical compound. Indoles, which this compound is a derivative of, are prominent in natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . These processes are robust, clean, high-yielding, and generate minimal quantities of by-products or leftovers .Aplicaciones Científicas De Investigación

Novel Syntheses and Chemical Properties

Novel Syntheses of Tetrahydropyrazinoindoles

Research by Katritzky et al. (2003) detailed the synthesis of tetrahydropyrazino[1,2-a]indoles, utilizing compounds related to 2-(1H-Indol-3-ylsulfanyl)-ethylamine. This synthesis achieved high yields, indicating potential applications in creating complex indole-derived structures (Katritzky et al., 2003).

Characteristics of Ropinirole Hydrochloride

A study by Ravikumar and Sridhar (2006) on ropinirole hydrochloride, a compound structurally related to 2-(1H-Indol-3-ylsulfanyl)-ethylamine, revealed its binding affinity to dopamine receptors, offering insights into the biochemical properties of similar compounds (Ravikumar & Sridhar, 2006).

Synthesis and Reactivity of Indole Derivatives

Sobenina et al. (2010) reported on the hydroamination of tetrahydroindoles, which could provide insights into the reactivity and potential applications of 2-(1H-Indol-3-ylsulfanyl)-ethylamine derivatives (Sobenina et al., 2010).

Biological and Medicinal Applications

NorA Efflux Pump Inhibitors

Héquet et al. (2014) synthesized derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, which demonstrated efficacy in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones. This research highlights the potential of indole-based compounds in addressing bacterial resistance (Héquet et al., 2014).

Antimicrobial and Antiviral Activities of Indole-Derived Thioureas

Sanna et al. (2018) synthesized 2-(1H-indol-3-yl)ethylthiourea derivatives, exhibiting significant antimicrobial and antiviral activities. This suggests that derivatives of 2-(1H-Indol-3-ylsulfanyl)-ethylamine could be explored for similar biological properties (Sanna et al., 2018).

Immunoactive Properties of Indolylsulfanylacetates

Adamovich and Mirskova (2018) synthesized immunoactive compounds derived from 1-R-indol-3-ylsulfanylacetic acids. Their findings demonstrate the potential for indole-based compounds, like 2-(1H-Indol-3-ylsulfanyl)-ethylamine, in immunosuppressive therapy (Adamovich & Mirskova, 2018).

Corrosion Inhibition Properties

Zhang et al. (2015) investigated imidazoline derivatives, structurally similar to 2-(1H-Indol-3-ylsulfanyl)-ethylamine, as corrosion inhibitors for steel. This opens possibilities for the application of indole-based compounds in industrial corrosion protection (Zhang et al., 2015).

Mecanismo De Acción

Target of Action

It is known that indole derivatives have a wide range of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often resulting in diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Further structural modification and optimization of “2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride” are needed to obtain drug candidates with effective activities .

Propiedades

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXXRNUKFPTKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)

![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)

![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)

![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)

![4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2412298.png)

![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)

![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)